7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
“7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C15H9Cl2NOS and a molecular weight of 322.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC(Cl)(=O)C=1C2=C(N=C(C1)C3=CC=CS3)C(C)=C(Cl)C=C2
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 322.21 .Scientific Research Applications
Chemical Synthesis and Structural Studies
The compound 7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride has been a part of various chemical syntheses and structural studies. It has been involved in the formation of [1,3]Dioxolo[5,6][1]benzothieno[2,3-c]-quinolin-6(5H)-ones through reactions involving 3,4-methylenedioxycinnamic acid, thionyl chloride, and p-substituted anilines. The synthesis process has been noted for its fairly good yields and high purity of the final products, with structures confirmed through spectroscopic and analytical methods (Gakhar, Kaur, & Gupta, 1995).
Reactions with Thionyl Chloride
The compound has also been part of studies focusing on its reactions with thionyl chloride. In specific instances, thionyl chloride has been used to chlorinate related compounds like 3-phenoxy-1,2,3,4-tetrahydrobenzo[h]quinolines, indicating a broader context of its reactivity and potential use in complex chemical syntheses (Kutkevichus, Sherenas, & Poshyunas, 1974).
Algicidal Activity
A notable application of derivatives involving the compound has been in the field of algicidal activity. Specific reactions have led to the formation of compounds with significant algicidal activities against various algae species, demonstrating its potential utility in environmental management and ecological studies (Kim et al., 2000).
Antitumor Evaluation
Further extending its application in the biomedical sphere, derivatives of this compound have been synthesized and evaluated for antitumor activities. Multi-step syntheses of novel derivatives have resulted in compounds that exhibit cytostatic activities against a range of malignant cell lines, indicating its potential as a base compound in the development of antitumor agents (DoganKoruznjak et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-11(16)5-4-9-10(15(17)19)7-12(18-14(8)9)13-3-2-6-20-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYCHDHBVUHXEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CS3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184275 | |
Record name | 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-79-0 | |
Record name | 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.